- Polycyclic indazole derivatives that are ERK inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, United States, , ,

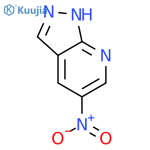

Cas no 942185-01-5 (1H-Pyrazolo[3,4-B]pyridin-5-amine)

![1H-Pyrazolo[3,4-B]pyridin-5-amine structure](https://it.kuujia.com/scimg/cas/942185-01-5x500.png)

942185-01-5 structure

Nome del prodotto:1H-Pyrazolo[3,4-B]pyridin-5-amine

Numero CAS:942185-01-5

MF:C6H6N4

MW:134.13863992691

MDL:MFCD10699403

CID:1036098

PubChem ID:46192922

1H-Pyrazolo[3,4-B]pyridin-5-amine Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1H-Pyrazolo[3,4-b]pyridin-5-amine

- 5-Amino-1H-pyrazolo[3,4-b]pyridine

- 1H-Pyrazolo[3,4-b]pyridin-5-ylamine

- pyrazolo[5,4-b]pyridine-5-ylamine

- OVICNYHPCJRQEY-UHFFFAOYSA-N

- SBB073488

- STL414928

- PB20505

- AK114280

- ST1171144

- AB0038308

- ST45255704

- Y5668

- 2H-pyrazolo[3,4-b]pyridin-5-amine

- WQA

- SCHEMBL1496196

- DTXSID20673053

- AKOS005169606

- EN300-176231

- 1H-Pyrazolo[3 pound not4-b]pyridin-5-amine

- CS-D0316

- SY031794

- MFCD10699403

- DB-345760

- 942185-01-5

- GS-6692

- 1H-Pyrazolo[3,4-B]pyridin-5-amine

-

- MDL: MFCD10699403

- Inchi: 1S/C6H6N4/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,7H2,(H,8,9,10)

- Chiave InChI: OVICNYHPCJRQEY-UHFFFAOYSA-N

- Sorrisi: N1NC2C(=CC(=CN=2)N)C=1

Proprietà calcolate

- Massa esatta: 134.059246208g/mol

- Massa monoisotopica: 134.059246208g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 10

- Conta legami ruotabili: 0

- Complessità: 127

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 67.6

- XLogP3: 0.1

1H-Pyrazolo[3,4-B]pyridin-5-amine Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-176231-0.25g |

1H-pyrazolo[3,4-b]pyridin-5-amine |

942185-01-5 | 95% | 0.25g |

$27.0 | 2023-09-20 | |

| Enamine | EN300-176231-2.5g |

1H-pyrazolo[3,4-b]pyridin-5-amine |

942185-01-5 | 95% | 2.5g |

$119.0 | 2023-09-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00423-1G |

1H-pyrazolo[3,4-b]pyridin-5-amine |

942185-01-5 | 97% | 1g |

¥ 640.00 | 2023-04-12 | |

| Chemenu | CM109144-50g |

1H-pyrazolo[3,4-b]pyridin-5-amine |

942185-01-5 | 95%+ | 50g |

$1513 | 2024-07-19 | |

| Enamine | EN300-176231-1.0g |

1H-pyrazolo[3,4-b]pyridin-5-amine |

942185-01-5 | 95% | 1g |

$56.0 | 2023-06-03 | |

| Chemenu | CM109144-1g |

1H-pyrazolo[3,4-b]pyridin-5-amine |

942185-01-5 | 95%+ | 1g |

$94 | 2024-07-19 | |

| eNovation Chemicals LLC | D494268-1G |

1H-pyrazolo[3,4-b]pyridin-5-amine |

942185-01-5 | 97% | 1g |

$105 | 2024-05-23 | |

| Enamine | EN300-176231-10.0g |

1H-pyrazolo[3,4-b]pyridin-5-amine |

942185-01-5 | 95% | 10g |

$435.0 | 2023-06-03 | |

| Chemenu | CM109144-10g |

1H-pyrazolo[3,4-b]pyridin-5-amine |

942185-01-5 | 95%+ | 10g |

$473 | 2024-07-19 | |

| Chemenu | CM109144-100g |

1H-pyrazolo[3,4-b]pyridin-5-amine |

942185-01-5 | 95%+ | 100g |

$2459 | 2024-07-19 |

1H-Pyrazolo[3,4-B]pyridin-5-amine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Stannous chloride Solvents: Ethanol , Toluene ; 3 h, 70 °C; 70 °C → rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt

Riferimento

- N-Pyrazolo[3,4-b]pyridinyl benzamide derivatives as Raf inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

Riferimento

- Polycyclic indazole derivatives that are ERK inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Ethyl acetate ; 22 °C

Riferimento

- Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors, ACS Medicinal Chemistry Letters, 2011, 2(5), 342-347

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 16 h, 1 atm, rt

Riferimento

- Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy, European Journal of Medicinal Chemistry, 2017, 131, 1-13

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Tetrahydrofuran ; 15 h, rt

Riferimento

- Preparation of substituted bicyclic aromatic carboxamide and urea derivatives as vanilloid receptor ligands, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Ethanol ; rt; 1 h, rt

Riferimento

- Novel imidazopyriminespyrazolopyridin-benzenesulfonamide analog antifungal compounds directed against plant pathogenic basidiomycete fungi, World Intellectual Property Organization, , ,

1H-Pyrazolo[3,4-B]pyridin-5-amine Raw materials

- 5-Nitro-1H-pyrazolo[3,4-b]pyridine

- Carbamic acid, N-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazolo[3,4-b]pyridin-5-yl]-, 1,1-dimethylethyl ester

1H-Pyrazolo[3,4-B]pyridin-5-amine Preparation Products

1H-Pyrazolo[3,4-B]pyridin-5-amine Letteratura correlata

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961

-

Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781

-

5. Book reviews

942185-01-5 (1H-Pyrazolo[3,4-B]pyridin-5-amine) Prodotti correlati

- 2225169-95-7(2-Methyl-5-cyano-3-cyclopropylphenylboronic acid)

- 2640968-25-6(1-{2-Tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-3-fluoropyrrolidine-3-carboxamide)

- 89946-68-9(1H-Imidazole-4,5-dicarboxylic acid, 2-ethyl-, diethyl ester)

- 1795086-27-9(2,6-difluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide)

- 2395016-49-4(P2Y2R/GPR17 antagonist 1)

- 5847-63-2(4-(1Z)-2-(4-Chlorophenyl)vinylpyridine)

- 1507899-97-9(1-{3-cyclopropyl-3H-imidazo4,5-bpyridin-2-yl}piperazine)

- 2171194-72-0((2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid)

- 1807225-01-9(4-Bromo-2-chloromethyl-5-cyanobenzenesulfonyl chloride)

- 944458-59-7(Dimethyl 2,5-diethynyl terephthalic acid)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:942185-01-5)1H-Pyrazolo[3,4-B]pyridin-5-amine

Purezza:99%

Quantità:100g

Prezzo ($):1548.0